molecular formula C25H34O8 B13430596 Hydrocortisone-17-hemisuccinate

Hydrocortisone-17-hemisuccinate

Cat. No.: B13430596
M. Wt: 462.5 g/mol
InChI Key: SESMTCFRWCMSRE-CGVGKPPMSA-N
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Description

It is commonly used for its anti-inflammatory and antiallergic properties . This compound is a derivative of hydrocortisone, which is a naturally occurring hormone produced by the adrenal cortex.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of hydrocortisone-17-hemisuccinate involves the reaction of hydrocortisone with succinic anhydride in the presence of a basic catalyst. The reaction is typically carried out in a water-soluble organic solvent at temperatures ranging from 20°C to 40°C. The mixture is stirred for 5-30 hours, followed by filtration to obtain the desired product .

Industrial Production Methods

In industrial settings, the process is scaled up and optimized for higher yields and purity. The reaction conditions are carefully controlled, and the product is purified using techniques such as crystallization and chromatography to ensure it meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Hydrocortisone-17-hemisuccinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Hydrocortisone-17-hemisuccinate has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in analytical methods such as HPLC.

    Biology: Investigated for its effects on cellular processes and gene expression.

    Medicine: Employed in the treatment of inflammatory and allergic conditions.

    Industry: Utilized in the formulation of pharmaceutical products .

Mechanism of Action

Hydrocortisone-17-hemisuccinate exerts its effects by binding to the glucocorticoid receptor. This receptor-ligand complex then translocates to the cell nucleus, where it modulates the transcription of target genes. This leads to the inhibition of inflammatory pathways and the promotion of anti-inflammatory proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hydrocortisone-17-hemisuccinate is unique due to its esterified form, which enhances its solubility and bioavailability. This makes it particularly useful in injectable formulations and other pharmaceutical applications .

Properties

Molecular Formula

C25H34O8

Molecular Weight

462.5 g/mol

IUPAC Name

4-[[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]oxy]-4-oxobutanoic acid

InChI

InChI=1S/C25H34O8/c1-23-9-7-15(27)11-14(23)3-4-16-17-8-10-25(19(29)13-26,33-21(32)6-5-20(30)31)24(17,2)12-18(28)22(16)23/h11,16-18,22,26,28H,3-10,12-13H2,1-2H3,(H,30,31)/t16-,17-,18-,22+,23-,24-,25-/m0/s1

InChI Key

SESMTCFRWCMSRE-CGVGKPPMSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)OC(=O)CCC(=O)O)C)O

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)OC(=O)CCC(=O)O)C)O

Origin of Product

United States

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